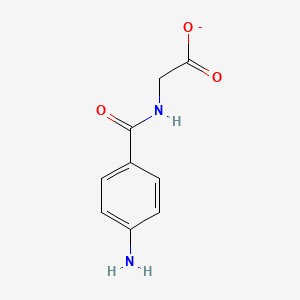

p-Aminohippurate

Description

The glycine amide of 4-aminobenzoic acid. Its sodium salt is used as a diagnostic aid to measure effective renal plasma flow (ERPF) and excretory capacity.

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4-aminobenzoyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMNQINEKMPTIC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N2O3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401285762 | |

| Record name | Glycine, N-(4-aminobenzoyl)-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-89-7 | |

| Record name | Glycine, N-(4-aminobenzoyl)-, ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(4-aminobenzoyl)-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of p-Aminohippurate Action in Renal Tubules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the renal tubular transport of p-aminohippurate (PAH). It delves into the specific transporters involved, their kinetics, regulation, and the experimental methodologies used to elucidate these processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in studies related to renal physiology, pharmacology, and drug disposition.

Core Principles of this compound Renal Secretion

The renal secretion of this compound is a highly efficient process, making its clearance a valuable tool for measuring renal plasma flow. This process is primarily accomplished in the proximal tubules of the kidney and involves two key steps:

-

Basolateral Uptake: PAH is actively transported from the peritubular capillaries (blood) into the proximal tubule epithelial cells across the basolateral membrane.

-

Apical Efflux: Subsequently, PAH is secreted from the cytoplasm of these cells into the tubular lumen (urine) across the apical membrane.

This vectorial transport is mediated by a series of specialized membrane transporters.

Key Transporters in this compound Renal Handling

The transport of PAH across the proximal tubule epithelium is a coordinated effort between transporters located on the basolateral and apical membranes.

Basolateral Uptake: The Role of Organic Anion Transporters (OATs)

The primary drivers of PAH uptake from the blood into the renal tubule cells are members of the Organic Anion Transporter (OAT) family, specifically OAT1 (SLC22A6) and OAT3 (SLC22A8).

-

OAT1 (SLC22A6): This is the classic, high-affinity transporter for PAH. It functions as a tertiary active transporter, exchanging extracellular PAH for intracellular α-ketoglutarate (α-KG). The inwardly directed sodium gradient, maintained by the Na+/K+-ATPase, drives the intracellular accumulation of dicarboxylates like α-KG via the Na+-dicarboxylate cotransporter (NaDC3), which in turn fuels the OAT1-mediated PAH uptake.

-

OAT3 (SLC22A8): While also contributing to PAH uptake, OAT3 generally exhibits a lower affinity for PAH compared to OAT1. It also functions as an organic anion/dicarboxylate exchanger.

Apical Efflux: Multidrug Resistance-Associated Proteins (MRPs)

The mechanism for PAH efflux from the tubular cell into the lumen is less completely understood but is known to involve members of the ATP-binding cassette (ABC) transporter superfamily, particularly Multidrug Resistance-Associated Proteins (MRPs).

-

MRP2 (ABCC2): This ATP-dependent transporter is located on the apical membrane of proximal tubule cells and has been shown to transport PAH. However, it is considered a low-affinity transporter for PAH.[1][2]

-

MRP4 (ABCC4): Also localized to the apical membrane, MRP4 is another ATP-dependent efflux pump that can transport PAH.

Quantitative Data on this compound Transport

The following tables summarize the kinetic parameters for PAH transport by key renal transporters and the inhibitory constants for selected compounds.

Table 1: Kinetic Parameters of this compound (PAH) Transport

| Transporter | Species/System | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/nl) | Citation(s) |

| OAT1 | Rabbit Proximal Tubule (S1 segment) | 139 ± 37 | 1097 ± 336 (x 10⁻¹⁵ mol/min/mm) | [3] |

| OAT1 | Rabbit Proximal Tubule (S2 segment) | 195 ± 37 | 7430 ± 1338 (x 10⁻¹⁵ mol/min/mm) | [3] |

| OAT1 | Rabbit Proximal Tubule (S3 segment) | 113 ± 16 | 1647 ± 138 (x 10⁻¹⁵ mol/min/mm) | [3] |

| OAT1 | Rabbit Proximal Tubule (S2 segment) | ~110 | ~6.5 | [4] |

| Basolateral Transporter | Rabbit Renal Basolateral Membrane Vesicles | 165 | Not Specified | [5] |

| MRP2 | Human (HEK293 cells) | 880 | Not Specified | [1] |

| MRP2 | Rabbit (Sf9 cells) | 1900 ± 800 | 187 ± 29 | [2] |

Table 2: Inhibition Constants (Ki) for this compound (PAH) Transporters

| Inhibitor | Transporter | Species/System | Ki (µM) | Citation(s) |

| Probenecid | Basolateral Transporter | Rabbit Proximal Tubule (S2 segment) | ~13 - 15 | [4] |

| Probenecid | Basolateral Transporter | Rabbit Renal Basolateral Membrane Vesicles | ~20 | [5] |

| Quinapril (B1585795) | Basolateral Transporter | Rabbit Renal Basolateral Membrane Vesicles | ~20 | [5] |

| S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | Basolateral Transporter | Rabbit Proximal Tubule (S2 segment) | ~86 | [4] |

| S-(2-benzothiazole)-L-cysteine (BTC) | Basolateral Transporter | Rabbit Proximal Tubule (S2 segment) | ~37 | [4] |

| N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAC-DCVC) | Basolateral Transporter | Rabbit Proximal Tubule (S2 segment) | ~310 | [4] |

| N-acetyl-S-(2-benzothiazole)-L-cysteine (NAC-BTC) | Basolateral Transporter | Rabbit Proximal Tubule (S2 segment) | ~35 | [4] |

Table 3: IC50 Values for Inhibition of MRP-mediated PAH Transport

| Inhibitor | Transporter | Species/System | IC50 (µM) | Citation(s) |

| Leukotriene C4 | MRP2 | Human (HEK-MRP2 cells) | 3.3 | [1] |

| MK571 | MRP2 | Human (HEK-MRP2 cells) | 4.0 | [1] |

| Ochratoxin A | MRP2 | Human (HEK-MRP2 cells) | 58 | [1] |

| Probenecid | MRP4 | Not Specified | 100 | [6] |

Signaling Pathways and Regulation

The expression and activity of the key PAH transporters, OAT1 and OAT3, are regulated by various intracellular signaling pathways, providing a mechanism for modulating renal organic anion secretion.

References

- 1. ATP-dependent para-aminohippurate transport by apical multidrug resistance protein MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Basis for heterogeneity of para-aminohippurate secretion in rabbit proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of interactions of para-aminohippurate, probenecid, cysteine conjugates and N-acetyl cysteine conjugates with basolateral organic anion transporter in isolated rabbit proximal renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Competitive inhibition of this compound transport by quinapril in rabbit renal basolateral membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

p-Aminohippurate (PAH) Renal Clearance: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of p-Aminohippurate (PAH) renal clearance, a cornerstone technique in renal physiology for the measurement of effective renal plasma flow (ERPF). This document details the underlying physiological mechanisms, a step-by-step experimental protocol, clinical significance, and the various factors that can influence PAH clearance measurements.

Introduction to this compound Renal Clearance

This compound (PAH) is an organic anion that is efficiently eliminated from the bloodstream by the kidneys. Its clearance is a valuable tool for assessing renal function, specifically the volume of plasma that flows through the kidneys per unit of time. At low plasma concentrations (typically 1-2 mg/100 mL), PAH is almost completely cleared from the renal circulation in a single pass through a combination of glomerular filtration and active tubular secretion.[1][2] This near-complete extraction makes PAH clearance an excellent measure of effective renal plasma flow (ERPF).[1][2] While it is considered a gold standard in research settings for studying renal transport mechanisms and the effects of pharmacological agents, its use in routine clinical diagnostics has diminished due to the need for intravenous administration and precise sample collection.[2]

Physiological Mechanism of PAH Renal Clearance

The renal clearance of PAH involves two primary processes: glomerular filtration and active tubular secretion.

-

Glomerular Filtration: A fraction of PAH is freely filtered from the blood through the glomeruli into Bowman's space.

-

Tubular Secretion: The majority of PAH that is not filtered is actively secreted from the peritubular capillaries into the tubular fluid by the epithelial cells of the proximal tubules. This secretion is a highly efficient, carrier-mediated process.

The key transporters involved in the active secretion of PAH are the Organic Anion Transporters (OATs), primarily OAT1 and OAT3, located on the basolateral membrane of the proximal tubule cells.[3][4] These transporters facilitate the uptake of PAH from the blood into the tubular cells. Subsequently, PAH is transported across the apical membrane into the tubular lumen, although the exact mechanisms for this step are less well-defined.

Experimental Protocol for PAH Clearance Measurement

The measurement of PAH clearance requires a continuous intravenous infusion to achieve a steady-state plasma concentration.

Materials:

-

Sterile solution of aminohippurate sodium (PAH)

-

Infusion pump

-

Intravenous catheters

-

Blood collection tubes (heparinized)

-

Urine collection containers

-

Spectrophotometer or other analytical equipment for PAH concentration measurement

Procedure:

-

Patient Preparation: The subject should be well-hydrated.

-

Priming Dose: Administer a priming (loading) dose of PAH to rapidly achieve the desired plasma concentration. A typical priming dose is 6-10 mg/kg of body weight.[1][2]

-

Sustaining Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of PAH at a rate of 10-24 mg/min to maintain a constant plasma concentration of approximately 2 mg/100 mL.[1][2]

-

Equilibration Period: Allow for an equilibration period of at least 30-60 minutes for the PAH to distribute throughout the body and for the plasma concentration to stabilize.

-

Urine Collection: Begin timed urine collection periods. The bladder should be emptied at the start of the first collection period. Urine is typically collected over two to three consecutive periods of 20-30 minutes each.

-

Blood Sampling: Collect blood samples at the midpoint of each urine collection period.

-

Sample Analysis: Measure the concentration of PAH in the plasma (PPAH) and urine (UPAH) samples. Also, record the urine flow rate (V) in mL/min.

-

Calculation: Calculate the PAH clearance (CPAH) using the following formula:

CPAH (mL/min) = (UPAH x V) / PPAH

Data Presentation and Interpretation

The following tables summarize key quantitative data related to PAH renal clearance.

Table 1: Normal and Pathological PAH Clearance Values

| Condition | Typical PAH Clearance (mL/min) | Reference(s) |

| Healthy Adult | 600 - 700 | [2] |

| Age-Related Decline | Decreases with age | [5] |

| Hypertension | May be slightly reduced | [4] |

| Chronic Kidney Disease | Significantly reduced; varies with disease severity. In one study of renal impairment, clearance was as low as 194 ± 83 mL/min/1.73 m² in the first hour post-injection. | [3] |

| Renal Failure (Rat Model) | PAH/Inulin (B196767) clearance ratio decreased from 2.55 to 1.21 with a low dose of nephrotoxin, indicating a greater impact on tubular secretion than filtration. | [3] |

Table 2: Impact of Drugs on Renal Clearance of Organic Anions

| Drug/Drug Class | Effect on Organic Anion Clearance | Quantitative Data (where available) | Reference(s) |

| Probenecid (B1678239) | Competitive inhibitor of OAT1 and OAT3, significantly decreasing PAH clearance. | Reduces renal clearance of adefovir (B194249) by 45% and benzylpenicillin by 78% at maximum doses. | [6] |

| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Can reduce renal blood flow and GFR, thereby decreasing PAH clearance. | Can cause a >20% decrease in GFR in patients with cirrhosis and ascites. | [7] |

| Diuretics | Can alter renal blood flow and tubular function, potentially affecting PAH clearance. | ||

| Sulfonamides | Interfere with the colorimetric assay for PAH, leading to inaccurate measurements. |

Note: The quantitative data for probenecid and NSAIDs are based on their effects on the clearance of other organic anions or on GFR, which are indicative of their likely impact on PAH clearance.

Clinical Significance and Applications

The primary clinical and research application of PAH clearance is the measurement of Effective Renal Plasma Flow (ERPF) . Since approximately 90% of PAH is cleared in a single pass through the kidneys, PAH clearance provides a reliable estimate of the plasma flow to the parts of the kidney responsible for urine formation.[8]

ERPF is a sensitive indicator of renal health and can be used to:

-

Assess overall renal function: A decrease in ERPF can indicate a reduction in renal perfusion or tubular secretory function.

-

Investigate the effects of drugs on renal hemodynamics: It is a valuable tool in drug development to assess the potential nephrotoxicity or renal effects of new compounds.

-

Study the pathophysiology of renal diseases: Changes in ERPF are observed in conditions such as hypertension, heart failure, and chronic kidney disease.

Factors Influencing PAH Clearance

Several physiological, pathological, and pharmacological factors can influence the measurement and interpretation of PAH clearance.

Alternatives to PAH for ERPF Measurement

Given the invasive nature of the PAH clearance test, alternative methods for estimating ERPF have been developed, particularly for clinical settings. These include the use of radiopharmaceuticals such as:

-

131I-ortho-iodohippurate (131I-OIH)

-

99mTc-mercaptoacetyltriglycine (99mTc-MAG3)

These agents are also actively secreted by the renal tubules and their clearance can be measured using gamma camera imaging, providing a less invasive means of assessing ERPF.

Conclusion

This compound renal clearance remains a fundamental and highly valuable technique in renal physiology research and drug development. Its ability to provide a precise measurement of effective renal plasma flow allows for a detailed assessment of renal hemodynamics and tubular secretory function. A thorough understanding of the underlying physiological principles, a meticulous experimental approach, and careful consideration of the various factors that can influence its measurement are essential for obtaining accurate and interpretable results. While alternative methods are available for clinical use, the PAH clearance technique continues to be the gold standard for in-depth investigations of renal function.

References

- 1. grokipedia.com [grokipedia.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Differential effects of the degree of renal damage on p-aminohippuric acid and inulin clearances in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The renal transport of hippurate and protein‐bound solutes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of advanced age on this compound-induced inhibition of renal tubular secretion in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of this compound and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nonsteroidal Anti-Inflammatory Drugs and the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

p-Aminohippurate and Organic Anion Transporter (OAT) Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between p-Aminohippurate (PAH) and Organic Anion Transporters (OATs), crucial for understanding renal drug transport and disposition. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Introduction to this compound and Organic Anion Transporters

This compound (PAH) is a classic substrate used to study the function of the renal organic anion transport system. Its efficient secretion by the kidneys, primarily mediated by Organic Anion Transporters (OATs), makes it a valuable tool for measuring renal plasma flow.[1][2] OATs are a family of transmembrane proteins belonging to the Solute Carrier (SLC) 22A family, which play a critical role in the disposition of a wide array of endogenous and exogenous organic anions, including many therapeutic drugs, toxins, and metabolites.[3][4][5]

The primary OATs involved in the renal secretion of PAH are OAT1 (SLC22A6) and OAT3 (SLC22A8), which are predominantly expressed on the basolateral membrane of renal proximal tubule cells.[4][6] The transport of PAH from the blood into the tubular cells is a tertiary active transport process, indirectly coupled to the sodium gradient maintained by the Na+/K+-ATPase. This process involves the exchange of intracellular dicarboxylates, such as α-ketoglutarate, for extracellular organic anions like PAH.[7]

Understanding the kinetics and regulation of PAH interaction with OATs is fundamental for predicting drug-drug interactions, assessing renal function, and developing new therapeutic agents with favorable pharmacokinetic profiles.

Quantitative Data: Kinetics of PAH and Inhibitor Interactions with OATs

The interaction of this compound and various inhibitors with Organic Anion Transporters is characterized by specific kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the inhibition constant (Kᵢ). These values are essential for comparing substrate affinity and inhibitor potency across different OAT orthologs and experimental systems.

Kₘ Values for this compound Transport by OAT1 and OAT3

The Michaelis-Menten constant (Kₘ) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the transporter for the substrate. The Kₘ for PAH varies across different species and OAT isoforms.

| Transporter | Species | Experimental System | Kₘ (µM) | Reference(s) |

| OAT1 | Human | Stably transfected HEK293 cells | 4 - 15 | [2] |

| OAT1 | Human | Kidney Slices | 31 - 48 | [8] |

| OAT1 | Rat | Oocytes | 14 - 70 | [2] |

| OAT1 | Mouse | Oocytes | 37 - 162 | [2] |

| OAT1 | Rabbit | Isolated perfused proximal tubules | 113 - 195 | [9] |

| OAT1 | Rabbit | Renal basolateral membrane vesicles | 165 | [10] |

| OAT3 | Human | Stably transfected HEK293 cells | Higher than OAT1 | |

| OAT3 | Human | Kidney Slices | Contributes to PAH uptake | [8] |

Note: While OAT3 is known to transport PAH, OAT1 is generally considered the primary high-affinity PAH transporter in the kidney. Specific Kₘ values for PAH with OAT3 are less frequently reported in direct comparison studies.

Kᵢ Values for Inhibitors of this compound Transport

The inhibition constant (Kᵢ) quantifies the potency of a compound to inhibit the transport of a substrate. A lower Kᵢ value signifies a more potent inhibitor. Probenecid (B1678239) is a classical inhibitor of OATs and is often used in both research and clinical settings.

| Inhibitor | Transporter | Species | Experimental System | Kᵢ (µM) | Reference(s) |

| Probenecid | OAT1 | Human | Kidney Slices | 18.6 ± 5.1 | [11][12] |

| Probenecid | OAT3 | Human | Kidney Slices | 12.6 ± 4.2 | [11][12] |

| Probenecid | OAT1 | Human | Stably transfected cells | 4.3 - 12.1 | [11] |

| Probenecid | OAT3 | Human | Stably transfected cells | 1.3 - 9.0 | [11] |

| Quinapril (B1585795) | OAT (general) | Rabbit | Renal basolateral membrane vesicles | ~20 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate study of PAH and OAT interactions. The following sections outline the core experimental procedures.

Uptake Assay in OAT-Expressing HEK293 Cells

This method is widely used to characterize the kinetics of transport and inhibition in a controlled cellular environment.

Objective: To measure the uptake of a radiolabeled or fluorescent substrate (e.g., [³H]PAH or 6-carboxyfluorescein) in Human Embryonic Kidney 293 (HEK293) cells stably expressing a specific OAT.

Materials:

-

HEK293 cells stably transfected with the OAT of interest (e.g., OAT1 or OAT3)

-

Parental (non-transfected) HEK293 cells (for background control)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Poly-D-lysine coated 96-well plates

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate uptake buffer

-

Radiolabeled substrate (e.g., [³H]this compound) or fluorescent substrate (e.g., 6-carboxyfluorescein)

-

Inhibitor compounds (e.g., probenecid)

-

Cell lysis buffer (e.g., M-Per lysis buffer or NaOH)

-

Scintillation cocktail (for radiolabeled substrates)

-

Fluorescent plate reader or liquid scintillation counter

Procedure:

-

Cell Seeding: Seed the OAT-expressing and parental HEK293 cells in poly-D-lysine coated 96-well plates at a density that ensures >90% confluency on the day of the assay. Incubate for 18-28 hours at 37°C and 5% CO₂.

-

Washing: On the day of the assay, aspirate the culture medium and wash the cells three times with warm (37°C) HBSS.

-

Pre-incubation: After the final wash, pre-incubate the cells in HBSS for 10 minutes at 37°C to equilibrate. For inhibition studies, the inhibitor is added during this step.

-

Uptake Initiation: Start the uptake by adding the substrate solution (e.g., [³H]PAH in HBSS) to each well. For kinetic studies, use a range of substrate concentrations. For inhibition studies, use a fixed substrate concentration in the presence of varying inhibitor concentrations.

-

Uptake Incubation: Incubate for a predetermined time (e.g., 5-20 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Uptake Termination and Washing: Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold HBSS to remove extracellular substrate.

-

Cell Lysis: Lyse the cells by adding a lysis buffer to each well and incubating for at least 5 minutes at room temperature.

-

Quantification:

-

For radiolabeled substrates, transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

For fluorescent substrates, measure the fluorescence of the lysate using a fluorescent plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the uptake in parental cells from the uptake in OAT-expressing cells to determine the transporter-specific uptake.

-

Normalize the uptake to the protein concentration in each well.

-

For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

For inhibition studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀, from which the Kᵢ can be calculated.

-

Preparation of Renal Basolateral Membrane Vesicles (BLMVs)

This technique allows for the study of transport processes in a system free from cellular metabolism and intracellular compartments.

Objective: To isolate basolateral membrane vesicles from the renal cortex to study the transport of PAH.

General Procedure:

-

Tissue Homogenization: The renal cortex from a suitable animal model (e.g., rabbit, rat) is dissected and homogenized in a buffered sucrose (B13894) solution.

-

Differential Centrifugation: The homogenate is subjected to a series of differential centrifugation steps to remove cell debris, nuclei, mitochondria, and other organelles.

-

Density Gradient Centrifugation: The crude membrane fraction is further purified using a density gradient (e.g., Percoll or sucrose gradient) to separate the basolateral membranes from the brush-border (apical) membranes. The basolateral membrane fraction is identified by the enrichment of marker enzymes such as Na⁺/K⁺-ATPase.

-

Vesicle Formation: The purified basolateral membranes are resuspended in an appropriate buffer, and vesicles are formed by passing the suspension through a narrow-gauge needle.

-

Transport Assay: The transport of radiolabeled PAH into the BLMVs is measured using a rapid filtration technique. The vesicles are incubated with the substrate for a short period, and the uptake is stopped by adding an ice-cold stop solution and rapidly filtering the mixture through a membrane filter. The radioactivity retained on the filter represents the amount of substrate transported into the vesicles.

Xenopus laevis Oocyte Expression System

This system is a powerful tool for the functional characterization of transporters due to the oocytes' large size and efficient protein expression machinery.

Objective: To express OATs in Xenopus laevis oocytes and measure PAH transport.

General Procedure:

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer.

-

cRNA Injection: The oocytes are injected with cRNA encoding the OAT of interest. Control oocytes are injected with water.

-

Incubation: The injected oocytes are incubated for 2-7 days to allow for protein expression.

-

Uptake Assay: The oocytes are incubated in a solution containing radiolabeled PAH. After the incubation period, the oocytes are washed to remove extracellular substrate, and the radioactivity in individual oocytes is measured by liquid scintillation counting. The uptake in water-injected oocytes is subtracted to determine the transporter-specific uptake.

Signaling Pathways Regulating OAT Function

The activity of Organic Anion Transporters is dynamically regulated by various intracellular signaling pathways, primarily through post-translational modifications that affect transporter trafficking and stability.

Protein Kinase C (PKC) Pathway

Activation of Protein Kinase C (PKC) has been shown to downregulate the activity of OAT1.[7][13] This regulation does not appear to involve direct phosphorylation of OAT1 itself. Instead, PKC activation leads to the phosphorylation of the E3 ubiquitin ligase Nedd4-2.[13][14] Phosphorylated Nedd4-2 then targets OAT1 for ubiquitination, leading to its internalization from the plasma membrane and subsequent degradation, thereby reducing the number of functional transporters at the cell surface and decreasing PAH uptake.[13][14][15] Angiotensin II is a physiological activator of PKC and can thus inhibit OAT1 activity through this pathway.[7][15]

Caption: PKC-mediated regulation of OAT1 activity.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is another important regulator of OAT function. In contrast to the conventional PKC isoforms, activation of atypical PKCζ, which can be downstream of insulin (B600854) or epidermal growth factor (EGF) signaling, has been shown to up-regulate OAT1 and OAT3 activity.[16] This activation is associated with an increase in the Vₘₐₓ of transport, suggesting that it may involve the trafficking of transporters to the plasma membrane.[16] The PI3K/Akt pathway is known to play a central role in various cellular processes, including cell survival and metabolism, and its influence on OATs highlights the integration of drug transport with cellular metabolic status.[17][18][19][20]

Caption: PI3K/Akt pathway upregulates OAT activity.

Transcriptional Regulation of OATs

Long-term regulation of OAT function is achieved through the control of gene expression. The genes encoding OAT1 (SLC22A6) and OAT3 (SLC22A8) are regulated by a network of transcription factors and epigenetic mechanisms.

Several transcription factors have been identified that modulate the expression of OATs. Hepatocyte nuclear factors HNF1α and HNF4α are known to upregulate the promoter activity of OAT1 and OAT3.[3] B-cell lymphoma 6 (BCL6) also enhances the expression of these transporters, partly by increasing the expression of HNF1α.[3] Furthermore, estrogen receptor alpha (ERα) can indirectly increase OAT1 transcription.[3] Epigenetic modifications, such as DNA methylation of the promoter regions of SLC22A6 and SLC22A8, also play a role in their tissue-specific expression.[21]

Caption: Transcriptional regulation of OAT1 and OAT3 genes.

Experimental Workflow: From Gene to Function

The characterization of OAT transporters typically follows a logical workflow, starting from the molecular level and progressing to functional assays. This workflow is essential for understanding the role of a specific transporter in drug disposition.

Caption: General experimental workflow for OAT characterization.

Conclusion

The interaction between this compound and Organic Anion Transporters is a cornerstone of renal physiology and pharmacology. A thorough understanding of the kinetics, regulation, and experimental methodologies related to this interaction is indispensable for researchers and professionals in the field of drug development. The data and protocols presented in this guide offer a comprehensive resource for investigating the role of OATs in drug disposition and for the preclinical assessment of new chemical entities. The continued elucidation of the complex regulatory networks governing OAT function will undoubtedly lead to improved strategies for predicting and managing drug-drug interactions and for the development of safer and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Transcriptional Regulation of Solute Carrier Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PI3K/AKT/mTOR signaling pathway in osteoarthritis: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of human organic anion transporter 1 by ANG II: involvement of protein kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Basis for heterogeneity of para-aminohippurate secretion in rabbit proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Competitive inhibition of this compound transport by quinapril in rabbit renal basolateral membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitory effects of this compound and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein kinase C regulates organic anion transporter 1 through phosphorylating ubiquitin ligase Nedd4–2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchwithrutgers.com [researchwithrutgers.com]

- 15. PKC/Nedd4-2 Signaling Pathway Regulates the Cell Surface Expression of Drug Transporter hOAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of Protein Kinase Cζ Increases OAT1 (SLC22A6)- and OAT3 (SLC22A8)-mediated Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Global research trends and hotspots of PI3K/Akt signaling pathway in the field of osteoarthritis: A bibliometric study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of PI3K/AKT/mTOR signaling pathway promotes autophagy of articular chondrocytes and attenuates inflammatory response in rats with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Frontiers | Progression of the PI3K/Akt signaling pathway in chronic obstructive pulmonary disease [frontiersin.org]

- 21. SLC22A8 solute carrier family 22 member 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

The Cornerstone of Renal Hemodynamic Measurement: A Technical Guide to p-Aminohippurate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, methodology, and physiological principles of p-Aminohippurate (PAH) use in renal physiology. From its establishment as the gold standard for measuring renal plasma flow to the molecular mechanisms governing its transport, this document provides a comprehensive resource for professionals in nephrology, pharmacology, and drug development.

Historical Perspective: The Pioneering Work of Homer W. Smith

The utility of this compound (PAH) in renal physiology is fundamentally linked to the groundbreaking work of Homer W. Smith. In a landmark 1945 paper published in the Journal of Clinical Investigation, Smith and his colleagues systematically demonstrated that PAH was the most suitable substance for measuring effective renal plasma flow (ERPF) in both humans and dogs.[1] Their meticulous research established a detailed methodology that has remained a foundational technique in nephrology for decades.[1] Smith's work was instrumental in advancing the use of clearance techniques as a powerful, non-invasive method to gain insights into the intricacies of renal function.[1]

Prior to the widespread adoption of PAH, various substances were explored for their utility in measuring renal blood flow. However, PAH proved to be exceptionally well-suited for this purpose due to its unique handling by the kidneys: it is both freely filtered by the glomeruli and efficiently secreted by the proximal tubules.[2][3][4] This results in the removal of approximately 90-92% of the PAH from the blood in a single pass through the kidneys.[5] This high extraction ratio means that the rate at which the kidneys clear PAH from the plasma provides a very close approximation of the total renal plasma flow.

Physiological Principles of PAH Clearance

The measurement of renal plasma flow using PAH is based on the Fick principle, which states that the rate at which an organ takes up a substance from the blood is equal to the arterial-venous concentration difference of that substance multiplied by the blood flow to that organ. In the case of PAH, because it is so efficiently removed from the blood, the amount of PAH excreted in the urine per unit time is nearly equal to the amount that entered the kidneys via the renal artery.

Therefore, the clearance of PAH can be calculated using the following formula:

CPAH = (UPAH x V) / PPAH

Where:

-

CPAH is the clearance of PAH (in mL/min)

-

UPAH is the concentration of PAH in the urine (in mg/mL)

-

V is the urine flow rate (in mL/min)

-

PPAH is the concentration of PAH in the plasma (in mg/mL)[2][6]

Because the extraction of PAH is not 100%, the calculated value is referred to as the effective renal plasma flow (ERPF) . The true renal plasma flow (RPF) can be calculated if the renal extraction ratio (EPAH) is known:

RPF = ERPF / EPAH

The extraction ratio is determined by measuring the concentration of PAH in both the renal artery and renal vein. However, due to the invasive nature of obtaining renal venous blood, ERPF is the more commonly measured parameter and is widely accepted as a reliable index of renal plasma flow.[5]

Molecular Mechanisms of PAH Transport

The highly efficient secretion of PAH is an active process mediated by specific transporters located in the proximal tubule cells of the kidney. This process involves two main steps: uptake from the blood across the basolateral membrane and efflux into the tubular lumen across the apical membrane.

The key players in the basolateral uptake of PAH are the Organic Anion Transporters 1 (OAT1) and 3 (OAT3) .[2] These transporters facilitate the movement of PAH from the peritubular capillaries into the proximal tubule cells.

Signaling Pathways Regulating OAT1 and OAT3

The expression and activity of OAT1 and OAT3 are not static but are regulated by a variety of signaling pathways. This regulation is crucial for adapting renal function to different physiological and pathological states. Key regulatory pathways include:

-

Protein Kinase C (PKC): Activation of PKC has been shown to modulate the activity of OAT1 and OAT3.[7][8]

-

PI3K/AKT Pathway: This pathway, often activated by growth factors, plays a role in the post-transcriptional regulation of OAT1 and OAT3.[9][10]

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: The ERK pathway is also involved in the post-transcriptional regulation of OAT activity.[9]

-

Hypoxia-Inducible Factor-1 (HIF-1): Under hypoxic conditions, HIF-1 can directly and indirectly regulate the expression of OAT1 and OAT3.[9][10]

Signaling pathways regulating OAT1 and OAT3 transporters.

Quantitative Data in PAH Clearance Studies

The following table summarizes key quantitative data related to PAH clearance in healthy adult humans. It is important to note that these values can be influenced by factors such as age, sex, and underlying health conditions.

| Parameter | Typical Value | Unit | Notes |

| Effective Renal Plasma Flow (ERPF) | 600 - 700 | mL/min | Represents the volume of plasma cleared of PAH per minute.[2] |

| PAH Extraction Ratio (EPAH) | ~0.92 | dimensionless | The fraction of PAH removed from the blood in a single pass through the kidneys.[5] |

| Transport Maximum for PAH (TmPAH) | 80 - 90 | mg/min | The maximum rate at which the renal tubules can secrete PAH. This is measured at high plasma PAH concentrations.[2][4] |

Experimental Protocols

The accurate measurement of PAH clearance requires a meticulous experimental protocol. The most common method is the continuous intravenous infusion technique, designed to achieve and maintain a steady-state plasma concentration of PAH.

Subject Preparation

-

Subjects should be in a fasting state, typically overnight.

-

Adequate hydration is crucial. Subjects are often asked to drink a specific volume of water (e.g., 1 liter) over a short period before the study begins to ensure a steady urine flow.[11]

PAH Infusion Protocol

-

Priming Dose: A loading dose of PAH is administered intravenously to rapidly achieve the desired plasma concentration. A typical priming dose is 6 to 10 mg/kg.[2][4]

-

Sustaining Infusion: Immediately following the priming dose, a continuous infusion of PAH is started to maintain a constant plasma concentration. The infusion rate is typically between 10 to 24 mg/min to achieve a plasma concentration of around 2 mg/100 mL for ERPF measurement.[4] For TmPAH measurement, a much higher infusion rate is required to achieve plasma concentrations of 40-60 mg/100 mL.[4]

Sample Collection

-

Discard Period: A 20-minute period after the start of the infusion is typically allowed for the PAH to equilibrate in the body before any measurements are taken.[11]

-

Urine Collection: The bladder is emptied completely (often via catheterization) at the beginning of the clearance period. Timed urine collections are then performed, typically for 20-minute intervals. The bladder is rinsed with saline to ensure complete collection.[11]

-

Blood Collection: Venous blood samples are taken at the midpoint of each urine collection period to represent the average plasma concentration during that interval.[11]

Experimental workflow for PAH clearance measurement.

Analytical Method: The Bratton-Marshall Reaction

The classic method for determining PAH concentration in plasma and urine is a colorimetric assay based on the Bratton-Marshall reaction.[1] This method involves the diazotization of the primary aromatic amine group of PAH, followed by coupling with a chromogenic agent to produce a colored compound that can be quantified spectrophotometrically. While modern techniques such as high-performance liquid chromatography (HPLC) are now available, the Bratton-Marshall method remains a historically significant and foundational analytical procedure.

Conclusion

The use of this compound has been a cornerstone of renal physiology for over half a century. Its unique handling by the kidney allows for a reliable and relatively non-invasive measurement of renal plasma flow, a critical parameter in assessing kidney health and the impact of various physiological and pharmacological interventions. A thorough understanding of the historical context, experimental protocols, and underlying molecular mechanisms of PAH transport is essential for researchers and clinicians working in the fields of nephrology and drug development. While newer imaging and analytical techniques continue to emerge, the principles established through the study of PAH clearance remain fundamental to our understanding of renal function.

References

- 1. The legacy of Homer W. Smith: mechanistic insights into renal physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. PAH clearance - Wikipedia [en.wikipedia.org]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Post-translational Regulation of Organic Anion Transporters by Ubiquitination: Known and Novel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of p-Aminohippurate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-Aminohippurate (PAH), a molecule of significant interest in renal physiology and pharmacology. It details its synthesis, chemical properties, and the analytical methods for its quantification, alongside insights into its biological transport.

Chemical Properties of this compound

This compound, also known as 4-aminohippuric acid, is the N-acyl derivative of glycine (B1666218) and p-aminobenzoic acid.[1] Its chemical and physical properties are crucial for its application as a diagnostic agent for measuring renal plasma flow.[2] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂O₃ | [2] |

| Molecular Weight | 194.19 g/mol | [2] |

| pKa | 3.83 | [1] |

| Melting Point | 199-200 °C (decomposes) | Sigma-Aldrich |

| Solubility | Slightly soluble in cold water; soluble in hot water, alcohol, chloroform, benzene, and acetone. Practically insoluble in ether and carbon tetrachloride. | [1][3] |

| Stability | Discolors on exposure to light. Aqueous solutions at pH 7 are stable for at least one week at 80°C. | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of glycine with a derivative of p-aminobenzoic acid, commonly p-aminobenzoyl chloride. This reaction is a variation of the Schotten-Baumann reaction, which is a widely used method for synthesizing amides from amines and acid chlorides under aqueous alkaline conditions.[4][5]

Synthesis Pathway

The synthesis involves the nucleophilic attack of the amino group of glycine on the carbonyl carbon of p-aminobenzoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide (B78521), to neutralize the hydrochloric acid formed as a byproduct, thereby driving the reaction to completion.[6]

Caption: Synthesis of this compound via the Schotten-Baumann reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of hippuric acid.[4][7][8]

Materials:

-

Glycine

-

p-Aminobenzoyl chloride

-

10% (w/v) Sodium hydroxide (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

-

Standard laboratory glassware (beaker, Erlenmeyer flask, Büchner funnel)

-

Magnetic stirrer and stir bar

-

pH indicator paper

Procedure:

-

Dissolution of Glycine: In a suitable Erlenmeyer flask, dissolve a specific molar amount of glycine in a 10% NaOH solution. The amount of NaOH should be in molar excess to neutralize the forthcoming HCl and maintain basic conditions.

-

Acylation: While vigorously stirring the glycine solution, slowly add a stoichiometric amount of p-aminobenzoyl chloride in small portions. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, by cooling the flask in an ice bath.

-

Reaction Completion: Continue stirring for approximately 15-30 minutes after the final addition of p-aminobenzoyl chloride, or until the smell of the acid chloride is no longer apparent.

-

Precipitation: Acidify the reaction mixture by slowly adding concentrated HCl while stirring until the solution is acidic to litmus (B1172312) paper (pH ~3-4). The p-aminohippuric acid will precipitate out of the solution as a solid.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold deionized water to remove any remaining salts.

-

Purification: Recrystallize the crude this compound from hot water or an ethanol-water mixture to obtain a purified product.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product can be characterized by determining its melting point and using spectroscopic techniques such as NMR and IR spectroscopy.

Renal Transport of this compound

This compound is efficiently cleared from the bloodstream by the kidneys through a combination of glomerular filtration and active tubular secretion.[2] The active secretion is mediated by Organic Anion Transporters (OATs) located in the basolateral and apical membranes of the proximal tubule cells.[9]

Signaling and Transport Pathway in Renal Proximal Tubules

The transport of PAH from the blood into the urine is a multi-step process involving several transporters. OAT1, located on the basolateral membrane, is a key player in the uptake of PAH from the blood into the tubular cells in exchange for an intracellular dicarboxylate, such as alpha-ketoglutarate. The exit of PAH from the cell into the tubular lumen is mediated by other transporters on the apical membrane, including multidrug resistance-associated proteins (MRPs).[9]

Caption: Renal tubular secretion of this compound (PAH).

Analytical Methods for this compound Quantification

Accurate measurement of PAH in biological fluids is essential for its use in renal function tests. Several analytical methods have been developed for this purpose.

Experimental Workflow: Quantification of PAH in Plasma and Urine by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying PAH.[1][9]

Caption: Workflow for PAH quantification by HPLC-MS/MS.

Experimental Protocol: HPLC-MS/MS for PAH Quantification

This protocol is a generalized procedure based on published methods.[1]

Materials and Reagents:

-

Human plasma or urine samples

-

p-Aminohippuric acid (PAH) standard

-

Internal standard (IS), e.g., p-aminosalicylic acid

-

Acetonitrile (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297) buffer (e.g., 20 mM)

-

HPLC system with a suitable column (e.g., Cosmosil HILIC)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Plasma: To a known volume of plasma, add a precipitating agent like acetonitrile (typically in a 3:1 ratio). Vortex mix and then centrifuge to pellet the proteins.

-

Urine: Dilute the urine sample with the mobile phase to bring the PAH concentration within the calibration range.

-

-

Internal Standard Addition: Add a known concentration of the internal standard to all samples, calibration standards, and quality control samples.

-

Chromatographic Separation:

-

Inject the prepared sample onto the HPLC column.

-

Use an isocratic mobile phase, for example, a mixture of ammonium acetate buffer and acetonitrile, at a constant flow rate.

-

-

Mass Spectrometric Detection:

-

Analyze the column eluent using a tandem mass spectrometer in negative ion mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both PAH and the internal standard.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of PAH to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of PAH in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

This comprehensive guide provides foundational knowledge for researchers and professionals working with this compound, from its chemical synthesis to its biological transport and analytical determination.

References

- 1. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminohippuric acid - Wikipedia [en.wikipedia.org]

- 3. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]

- 4. Hippuric acid synthesis - chemicalbook [chemicalbook.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. globalconference.info [globalconference.info]

- 8. google.com [google.com]

- 9. A micro method to measure para-amino hippurate and creatinine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Renal Hemodynamics: A Technical Guide to p-Aminohippurate for Measuring Renal Blood Flow

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of renal physiology and pharmacology, the precise measurement of renal blood flow (RBF) is paramount for understanding kidney function, diagnosing renal diseases, and evaluating the nephrotoxic or therapeutic effects of new chemical entities. For decades, the clearance of p-Aminohippurate (PAH) has stood as the gold standard for the estimation of renal plasma flow (RPF), from which RBF can be calculated. This technical guide provides an in-depth exploration of the principles, methodologies, and data interpretation associated with the use of PAH in renal blood flow measurement, tailored for the scientific community.

Core Principles: The Fick Principle and Unique Renal Handling of PAH

The utility of PAH in measuring renal plasma flow is rooted in the Fick principle, which states that the blood flow to an organ can be calculated if one knows the rate at which a substance is removed from the blood by that organ, and the concentrations of that substance in the arterial blood entering and the venous blood leaving the organ.[1]

PAH is an ideal substance for this application due to its unique handling by the kidneys. At low plasma concentrations (typically 1-2 mg/100 mL), PAH is both freely filtered by the glomerulus and efficiently secreted by the organic anion transporters (OATs) in the proximal tubules.[2][3] This combination of filtration and active secretion results in the removal of approximately 90% of the PAH from the blood in a single pass through the kidneys.[4] This high extraction ratio is the cornerstone of the PAH clearance method.

Because the renal extraction of PAH is so high, the concentration in the renal venous blood is negligible and often assumed to be zero for practical purposes. This simplifies the Fick principle, allowing for the calculation of effective renal plasma flow (eRPF) by measuring the rate of PAH excretion in the urine and its concentration in peripheral venous (or arterial) plasma.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound for renal blood flow studies.

| Parameter | Typical Value (Healthy Adult Human) | Species-Specific Notes | Reference |

| Effective Renal Plasma Flow (eRPF) | 600–700 mL/min | Values vary significantly based on species, size, and physiological state. | [2] |

| Renal Blood Flow (RBF) | ~1000 mL/min | Calculated from RPF and hematocrit. | [5] |

| Renal Extraction Ratio of PAH | ~0.92 (92%) | Can be lower in certain species (e.g., 0.70 ± 0.02 in anesthetized mice) and in renal disease.[6][7] | [5][8] |

| Maximal Tubular Secretory Capacity (TmPAH) | 80–90 mg/min | This is the saturation point for the tubular transporters. | [2] |

| Condition | Effect on PAH Clearance/Extraction | Reference |

| Dextrose Infusion (in rats) | Grossly underestimates renal plasma flow; PAH extraction averaged 48.8 ± 3.2% compared to 68.3 ± 2.5% during saline infusion. | [9] |

| Renal Ischemia (in rats) | Impaired renal extraction of PAH leads to underestimation of RPF. | [10] |

| Competition with other organic anions (e.g., penicillin, probenecid) | Can reduce PAH secretion and thus its clearance. | [11][12] |

Experimental Protocols

The accurate measurement of renal plasma flow using PAH requires a meticulous experimental protocol to ensure a steady-state plasma concentration of PAH.

Continuous Infusion Method for eRPF Determination

This is the classic and most accurate method.

Objective: To measure effective renal plasma flow (eRPF).

Materials:

-

This compound (PAH) solution for injection

-

Infusion pump

-

Syringes and needles for blood sampling

-

Urine collection apparatus (e.g., bladder catheterization for animal studies or voluntary voiding for human studies)

-

Spectrophotometer or other analytical equipment for PAH concentration measurement

-

Inulin (optional, for simultaneous GFR measurement)

Procedure:

-

Priming Dose: Administer an intravenous bolus (priming dose) of PAH to rapidly achieve the desired plasma concentration. A typical priming dose is 6-10 mg/kg.[2][8]

-

Sustaining Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of PAH at a rate calculated to maintain a constant plasma concentration (typically 10-24 mg/min).[8]

-

Equilibration Period: Allow a period for the PAH to distribute throughout the body and for its plasma concentration to reach a steady state.

-

Urine Collection: Begin timed urine collection periods. The bladder should be completely emptied at the start of the first collection period. For animal studies, this may involve bladder catheterization.

-

Blood Sampling: At the midpoint of each urine collection period, draw a blood sample from a peripheral vein or artery.

-

Sample Analysis: Measure the concentration of PAH in the plasma ([P]PAH) and urine ([U]PAH) samples. Also, record the urine flow rate (V).

-

Calculation of eRPF: Use the following formula to calculate eRPF for each collection period: eRPF = ([U]PAH * V) / [P]PAH[8]

-

Calculation of RBF: If hematocrit (Hct) is known, renal blood flow (RBF) can be calculated from the eRPF: RBF = eRPF / (1 - Hct)

Method without Urine Collection

In some research settings, particularly with conscious small animals, urine collection can be challenging. A method without urine collection, relying on the plasma clearance of a bolus injection, has been described.[7][13]

Objective: To estimate RPF from plasma disappearance of PAH.

Procedure:

-

Bolus Injection: A single intravenous bolus of PAH (often radiolabeled, e.g., [14C]PAH) is administered.[7]

-

Serial Blood Sampling: Multiple blood samples are taken at timed intervals following the injection.[7]

-

Plasma Analysis: The concentration of PAH in each plasma sample is determined.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the clearance of PAH using non-compartmental pharmacokinetic analysis.[7]

Note: This method may overestimate RPF and is influenced by the extrarenal elimination of PAH.[13]

Mandatory Visualizations

Caption: PAH transport pathway in the renal proximal tubule.

Caption: Experimental workflow for eRPF measurement using PAH.

Conclusion and Future Directions

The measurement of renal plasma flow using this compound clearance remains a fundamental technique in renal research and drug development. Its high renal extraction ratio provides a reliable and reproducible method for assessing renal hemodynamics. However, it is crucial for researchers to be aware of the limitations, such as the potential for underestimation in certain pathological conditions and the influence of competing organic anions.[9][10] While newer imaging and biomarker techniques are emerging, the PAH clearance method, when performed meticulously, continues to serve as an invaluable tool and a benchmark for the validation of novel methods for assessing renal function. As drug development pipelines increasingly focus on targeted therapies, a thorough understanding of a compound's impact on renal blood flow will remain a critical component of preclinical and clinical safety and efficacy assessments.

References

- 1. Fick principle - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. PAH clearance - Wikipedia [en.wikipedia.org]

- 6. karger.com [karger.com]

- 7. Simultaneous determination of renal plasma flow and glomerular filtration rate in conscious mice using dual bolus injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. Renal extraction and clearance of this compound during saline and dextrose infusion in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Movement of this compound between lumen and cells of renal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aminohippuric acid - Wikipedia [en.wikipedia.org]

- 13. karger.com [karger.com]

p-Aminohippurate Transport Kinetics in Proximal Tubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics of p-Aminohippurate (PAH) transport in the renal proximal tubules. PAH is a classic substrate used to study the mechanisms of organic anion secretion in the kidney, a process crucial for the elimination of a wide range of drugs, toxins, and endogenous metabolites. Understanding the kinetics of PAH transport is fundamental for predicting drug-drug interactions and assessing renal drug clearance. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways that regulate this vital physiological process.

Core Concepts in this compound Transport

The secretion of PAH from the blood into the tubular lumen is a two-step process involving transporters on the basolateral and apical membranes of the proximal tubule epithelial cells.

-

Basolateral Uptake: The initial and rate-limiting step is the uptake of PAH from the peritubular capillaries into the cell against its electrochemical gradient. This process is primarily mediated by the Organic Anion Transporter 1 (OAT1/SLC22A6) and Organic Anion Transporter 3 (OAT3/SLC22A8) . These transporters function as tertiary active transporters, coupling the influx of PAH to the efflux of an intracellular dicarboxylate, such as α-ketoglutarate. The dicarboxylate gradient is maintained by a sodium-dicarboxylate cotransporter, which in turn relies on the sodium gradient established by the Na+/K+-ATPase.

-

Apical Efflux: Once inside the cell, PAH is secreted across the apical (luminal) membrane into the tubular fluid. This step is less well characterized than basolateral uptake and may involve several transporters, including members of the Multidrug Resistance-Associated Protein (MRP) family and other organic anion transporters.

Quantitative Data on this compound Transport Kinetics

The kinetics of PAH transport are typically described by the Michaelis-Menten equation, characterized by the Michaelis constant (Km) and the maximum transport velocity (Vmax). Km represents the substrate concentration at which the transport rate is half of Vmax and is an inverse measure of the transporter's affinity for the substrate. Vmax reflects the maximum capacity of the transport system. These parameters vary depending on the experimental model and the specific segment of the proximal tubule being studied.

Table 1: Kinetic Parameters for this compound Transport in Isolated Perfused Rabbit Renal Tubules

| Proximal Tubule Segment | Km (µM) | Vmax (pmol/min/mm) |

| S1 | 139 ± 37 | 1.10 ± 0.34 |

| S2 | 195 ± 37 | 7.43 ± 1.34 |

| S3 | 113 ± 16 | 1.65 ± 0.14 |

Table 2: Kinetic Parameters for this compound Transport in Other Experimental Systems

| Experimental System | Species | Km (µM) | Vmax |

| Human Kidney Slices | Human | 31 - 48 | Not specified |

| Basolateral Membrane Vesicles | Rat | 540 | Not specified |

Signaling Pathways Regulating this compound Transport

The transport activity of OAT1 and OAT3 is dynamically regulated by various signaling pathways, primarily through post-translational modifications that affect their trafficking to and from the plasma membrane.

Regulation of OAT1 by Protein Kinase C

Activation of Protein Kinase C (PKC) leads to the downregulation of OAT1 activity. This occurs through a mechanism involving the E3 ubiquitin ligase Nedd4-2. PKC phosphorylates Nedd4-2, which then ubiquitinates OAT1 at specific lysine (B10760008) residues.[1][2][3][4] This ubiquitination serves as a signal for the internalization of OAT1 from the cell surface into intracellular compartments, thereby reducing the number of active transporters at the basolateral membrane and decreasing PAH uptake.[1][4]

References

- 1. Isolation of basolateral and brush-border membranes from the rabbit kidney cortex. Vesicle integrity and membrane sidedness of the basolateral fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Isolation of renal brush borders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and characterization of renal cortical membranes using an aqueous two-phase partition technique - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to p-Aminohippurate (PAH) Glomerular Filtration and Tubular Secretion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological principles and experimental methodologies surrounding the renal handling of p-Aminohippurate (PAH). A thorough understanding of PAH glomerular filtration and tubular secretion is fundamental for assessing renal plasma flow, tubular secretory capacity, and the impact of xenobiotics on renal function.

Core Principles of this compound Renal Handling

Para-aminohippurate (PAH) is an organic anion that serves as a valuable tool in renal physiology due to its distinctive processing by the kidneys. At low plasma concentrations, typically between 1.0 and 2.0 mg/100 mL, the kidneys extract approximately 90% of PAH from the blood in a single pass.[1] This high extraction ratio is a composite of two key renal processes:

-

Glomerular Filtration: As blood flows through the glomeruli, PAH is freely filtered from the plasma into Bowman's space.[2]

-

Tubular Secretion: A substantial portion of PAH that is not filtered at the glomerulus is actively transported from the peritubular capillaries into the tubular fluid by the epithelial cells of the proximal tubule.[2]

The combination of these two mechanisms ensures that PAH is almost entirely cleared from the blood that perfuses the functional renal tissue. This makes PAH clearance a reliable method for estimating the Effective Renal Plasma Flow (ERPF) .[3]

Quantitative Data Summary

The following tables provide a consolidated view of important quantitative parameters related to renal function and PAH transport kinetics.

Table 1: Typical Renal Hemodynamic and Clearance Parameters in Healthy Adults

| Parameter | Value | Unit |

| Renal Blood Flow (RBF) | ~1000 | mL/min |

| Hematocrit (HCT) | ~40 | % |

| Renal Plasma Flow (RPF) | ~600 | mL/min |

| Glomerular Filtration Rate (GFR) | 120 - 139 | mL/min |

| Effective Renal Plasma Flow (ERPF) | 615 ± 62 | mL/min |

| Filtration Fraction (FF) | ~20 | % |

| Urine Flow Rate (V) | ~1 | mL/min |

| Maximal Tubular Secretory Capacity for PAH (TmPAH) | 80 - 90 | mg/min |

Table 2: Comparative Renal Clearance Parameters Across Species

| Species | Glomerular Filtration Rate (mL/min/kg) | Renal Plasma Flow (mL/min/kg) |

| Human | 1.7 | 8.8 |

| Dog | 2.5 - 5.0 | 12.5 - 17.5 |

| Rat | 5.0 - 8.0 | 25.0 - 35.0 |

| Rabbit | 3.0 - 5.0 | 15.0 - 25.0 |

Note: These are approximate values and can vary depending on factors such as age, sex, and specific experimental conditions.

Table 3: Kinetic Parameters of this compound Transport via OAT1

| Parameter | Value | Unit |

| Km (Michaelis constant) | 643 | µM |

| Vmax (Maximum uptake rate) | 0.586 | µmol/g/30 min |

Data sourced from[7]

Cellular Mechanisms of Tubular Secretion

The active secretion of PAH from the blood into the tubular lumen is a sophisticated, multi-step process orchestrated by transport proteins located on the basolateral and apical membranes of the proximal tubule cells.

Basolateral Uptake from Blood

The initial and rate-limiting step in PAH secretion is its transport from the peritubular capillaries into the cytoplasm of the proximal tubule cells. This transport occurs against an electrochemical gradient and is primarily mediated by Organic Anion Transporter 1 (OAT1) and, to a lesser degree, Organic Anion Transporter 3 (OAT3) .[5] This process is a form of tertiary active transport. The energy is derived from the sodium gradient established by the Na+/K+-ATPase pump. OAT1 and OAT3 function as exchangers, facilitating the influx of PAH in return for an intracellular dicarboxylate, such as α-ketoglutarate.

Apical Efflux into Tubular Lumen

Following its accumulation within the cell, PAH is then transported across the apical membrane into the tubular fluid. The precise transporters responsible for this efflux are still being fully elucidated, but members of the multidrug resistance-associated protein (MRP) family are believed to play a significant role.

References

- 1. researchgate.net [researchgate.net]

- 2. How To Measure Renal Plasma Flow (RPF) - Renal Fellow Network [renalfellow.org]

- 3. Tubular Secretion Markers, Glomerular Filtration Rate, Effective Renal Plasma Flow, and Filtration Fraction in Healthy Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAH clearance - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Physiology, Glomerular Filtration Rate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Aging changes in renal handling of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The p-Aminohippurate Extraction Ratio: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the principles, measurement, and clinical significance of the p-Aminohippurate (PAH) extraction ratio in renal physiology and pharmacology.

The this compound (PAH) extraction ratio is a critical parameter in renal physiology, providing a robust measure of renal plasma flow (RPF) and offering insights into the functional integrity of the kidneys.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of the PAH extraction ratio is paramount for evaluating renal hemodynamics, assessing the nephrotoxic potential of new chemical entities, and understanding the renal handling of organic anions. This technical guide provides a detailed overview of the core concepts, experimental protocols for measurement, and the physiological and pathological factors influencing the PAH extraction ratio.

Core Principles of this compound Extraction

This compound is an ideal substance for measuring renal plasma flow due to its unique handling by the kidneys. At low plasma concentrations, PAH is both freely filtered by the glomerulus and efficiently secreted by the proximal tubules.[2][3] This results in the removal of approximately 90-92% of the PAH from the blood in a single pass through the kidneys in healthy individuals.[1][4] The high extraction ratio means that the clearance of PAH is a close approximation of the effective renal plasma flow (ERPF).[2][3]

The extraction ratio (EPAH) is calculated as the fraction of PAH removed from the blood perfusing the kidneys and is expressed by the following formula:

EPAH = (Ca - Cv) / Ca

Where:

-

Ca is the concentration of PAH in the renal artery.

-

Cv is the concentration of PAH in the renal vein.

An extraction ratio approaching 1.0 indicates that the substance is almost completely cleared from the plasma during its transit through the kidney.[5]

Quantitative Data on PAH Extraction Ratios

The PAH extraction ratio can be influenced by a variety of physiological and pathological conditions. The following tables summarize quantitative data on the PAH extraction ratio in different states.

| Condition | Species | PAH Extraction Ratio (%) | Reference(s) |

| Normal/Healthy | Human | 87 ± 3 | [6] |

| Human | ~90-92 | [1][4] | |

| Chronic Cyclosporin Nephropathy | Human | 77 ± 3 | [6] |

| Primary Glomerulopathy | Human | 69 ± 4 | [6] |

| Postischemic Acute Renal Failure (Day 0) | Human (Renal Allograft) | 10 ± 7 (Sustained ARF) | [7] |

| Human (Renal Allograft) | 18 ± 14 (Recovering ARF) | [7] | |

| Postischemic Acute Renal Failure (Day 7) | Human (Renal Allograft) | 11 ± 22 (Sustained ARF) | [7] |

| Human (Renal Allograft) | 65 ± 20 (Recovering ARF) | [7] | |

| Saline Infusion | Rat | 68.3 ± 2.5 | [8] |

| Dextrose Infusion | Rat | 48.8 ± 3.2 | [8] |

Note: Data for essential hypertension, exercise, and pyrogen-induced fever is less consistently reported in terms of specific extraction ratio percentages and often focuses on changes in overall renal blood flow. However, it is established that conditions altering renal perfusion will impact the PAH extraction ratio.[1]

Experimental Protocols for Measuring PAH Extraction Ratio

Accurate determination of the PAH extraction ratio requires precise experimental procedures. The gold standard method involves the constant infusion of PAH to achieve a steady-state plasma concentration, coupled with the collection of arterial and renal venous blood samples.

Constant Infusion Method for PAH Clearance

This method is essential for maintaining a stable plasma PAH concentration, which is a prerequisite for accurate clearance and extraction ratio measurements.[9]

Protocol:

-

Priming Dose: Administer an intravenous priming dose of PAH to rapidly achieve the desired plasma concentration. A typical priming dose is 6-10 mg/kg body weight.[3][10]

-

Constant Infusion: Immediately follow the priming dose with a continuous intravenous infusion of PAH at a rate of 10-24 mg/min to maintain a steady-state plasma concentration.[10]

-

Equilibration Period: Allow for an equilibration period of at least 30 minutes after starting the infusion to ensure the PAH concentration has stabilized throughout the circulatory system.[11]

-

Blood Sampling: Collect blood samples from a peripheral artery (to represent renal arterial concentration) and the renal vein. Renal vein catheterization is a necessary and invasive step for the direct measurement of the extraction ratio.[6][11]

-

Urine Collection (for Clearance): For the determination of PAH clearance, timed urine collections are performed via bladder catheterization.[9]

-

Sample Analysis: Analyze the plasma and urine samples for PAH concentration using an appropriate analytical method.

Renal Vein Catheterization

Direct measurement of the PAH extraction ratio necessitates obtaining blood from the renal vein.

Protocol:

-

Catheter Insertion: Under fluoroscopic guidance, a catheter is typically introduced via the femoral vein and advanced into the inferior vena cava.

-

Catheter Placement: The catheter is then selectively guided into the desired renal vein. Care must be taken to ensure the catheter tip is positioned correctly to obtain a representative sample of renal venous blood and to avoid contamination from other vessels.[11]

-

Blood Sampling: Once the catheter is in place, blood samples are drawn simultaneously from the renal vein and a peripheral artery.

Analytical Methods for PAH Concentration

Several analytical techniques are available for quantifying PAH in plasma and urine.

| Method | Principle | Advantages | Disadvantages | Reference(s) |